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molecular formula C15H16BrClN2O B130596 1-(4-Bromobenzyl)-2-butyl-4-chloro-1H-imidazole-5-carbaldehyde CAS No. 143722-29-6

1-(4-Bromobenzyl)-2-butyl-4-chloro-1H-imidazole-5-carbaldehyde

Cat. No. B130596
M. Wt: 355.66 g/mol
InChI Key: DCAOUKIOMHLRBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05977377

Procedure details

In 200 ml of N,N-dimethylacetamide (DMAC) were dissolved 31.0 g (0.166 mol) of 2-n-butyl-4-chloro-5-formylimidazole and 41.5 g (0.166 mol) of p-bromobenzyl bromide. After this solution was cooled to -10° C., 23.7 g (0.168 mol) of potassium carbonate particles which had a specific surface area of 1.5 m2 /g and in which the content of particles each having a diameter of 74 μm or smaller was 30% by weight were added to the solution over 10 minutes while holding the solution at -10 to -5° C. The resultant mixture was stirred at -10° C. for 2 hours, subsequently heated to room temperature, and then stirred for 2 hours to complete the reaction (which was conducted in an air atmosphere). Thereafter, the reaction mixture was filtered and the filtrate was cooled to 0° C. Thereto was added 320 ml of 15° C. water. The crystals thus precipitated were taken out by filtration to obtain 55.8 g of 2-n-butyl-4-chloro-1-(4-bromobenzyl)-5-formylimidazole having a purity of 99.8% (yield, 98.0%).
Quantity
23.7 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
31 g
Type
reactant
Reaction Step Three
Quantity
41.5 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]1[NH:6][C:7]([CH:11]=[O:12])=[C:8]([Cl:10])[N:9]=1)[CH2:2][CH2:3][CH3:4].[Br:13][C:14]1[CH:21]=[CH:20][C:17]([CH2:18]Br)=[CH:16][CH:15]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C)C(=O)C>[CH2:1]([C:5]1[N:6]([CH2:18][C:17]2[CH:20]=[CH:21][C:14]([Br:13])=[CH:15][CH:16]=2)[C:7]([CH:11]=[O:12])=[C:8]([Cl:10])[N:9]=1)[CH2:2][CH2:3][CH3:4] |f:2.3.4|

Inputs

Step One
Name
Quantity
23.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
31 g
Type
reactant
Smiles
C(CCC)C=1NC(=C(N1)Cl)C=O
Name
Quantity
41.5 g
Type
reactant
Smiles
BrC1=CC=C(CBr)C=C1
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C(C)=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added to the solution over 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
at -10 to -5° C
TEMPERATURE
Type
TEMPERATURE
Details
subsequently heated to room temperature
CUSTOM
Type
CUSTOM
Details
the reaction (which
FILTRATION
Type
FILTRATION
Details
Thereafter, the reaction mixture was filtered
TEMPERATURE
Type
TEMPERATURE
Details
the filtrate was cooled to 0° C
ADDITION
Type
ADDITION
Details
Thereto was added 320 ml of 15° C. water
CUSTOM
Type
CUSTOM
Details
The crystals thus precipitated
FILTRATION
Type
FILTRATION
Details
were taken out by filtration

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CCC)C=1N(C(=C(N1)Cl)C=O)CC1=CC=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 55.8 g
YIELD: CALCULATEDPERCENTYIELD 94.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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